molecular formula C15H23ClN4O2 B13512400 tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate

tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B13512400
M. Wt: 326.82 g/mol
InChI Key: FDSYNLQCFJVWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyrimidine moiety, and a piperazine ring. Its molecular formula is C14H22ClN3O2, and it is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-chloropyrimidine, which is then reacted with a suitable piperazine derivative. The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloroformate as the reagent. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, N-oxides, secondary amines, and carboxylic acids .

Scientific Research Applications

tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyrimidine moiety is often responsible for the binding affinity, while the piperazine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate is unique due to its combination of a chloropyrimidine moiety and a piperazine ring, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

tert-butyl 4-[(2-chloropyrimidin-4-yl)methyl]-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H23ClN4O2/c1-11-9-19(10-12-5-6-17-13(16)18-12)7-8-20(11)14(21)22-15(2,3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

FDSYNLQCFJVWNW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=NC(=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.